molecular formula C14H13NO3 B186870 1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 409353-81-7

1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B186870
CAS No.: 409353-81-7
M. Wt: 243.26 g/mol
InChI Key: QPFVKFZJNJFLCL-UHFFFAOYSA-N
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Description

1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H13NO3. It is characterized by a benzodioxole ring fused to a pyrrole ring, with two methyl groups and an aldehyde functional group.

Preparation Methods

The synthesis of 1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed via a condensation reaction between a suitable diketone and an amine.

    Introduction of the Aldehyde Group: The aldehyde group is introduced through a formylation reaction, often using Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide).

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

Scientific Research Applications

1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with similar compounds, such as:

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-5-11(7-16)10(2)15(9)12-3-4-13-14(6-12)18-8-17-13/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFVKFZJNJFLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355449
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

409353-81-7
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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